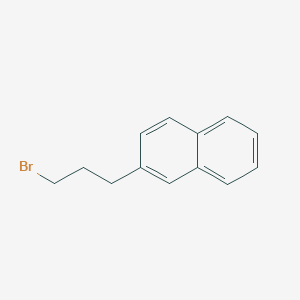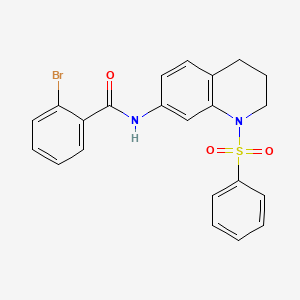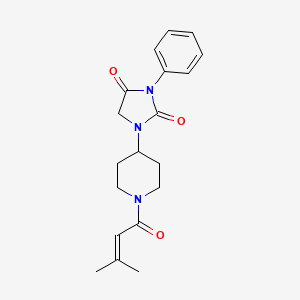![molecular formula C12H10Cl2N2O2S B3016806 3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole CAS No. 956371-55-4](/img/structure/B3016806.png)
3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of functionalized pyrazoles, such as 3-cyclopropyl-1[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole, has been a subject of interest in recent research. One method involves the 1,3-dipolar cycloaddition of diazo compounds with olefinic substrates, which is an atom-economic strategy for constructing functionalized pyrazoles . Another approach utilizes silicotungstic acid-catalyzed cyclization of epoxides/aldehydes and sulfonyl hydrazides to produce regioselective 3,4-disubstituted 1H-pyrazoles . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which are valuable in various chemical and pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, UV, and NMR spectroscopy . Single crystal X-ray diffraction studies also provide detailed structural proof of synthesized pyrazoles . These analytical methods are crucial for verifying the successful synthesis of the desired compounds and for understanding their molecular conformations, which can influence their reactivity and biological activity.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including sulphonylation, which introduces sulfonyl groups into the molecule . The reactivity of these compounds can be further manipulated through the use of different substituents and reaction conditions, leading to a wide range of potential products with diverse properties and applications. For instance, the use of vinyl sulfones as chemical equivalents of acetylenes in the reaction with diphenyldiazomethane can lead to the formation of diphenyl-3H-pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of chloro and sulfonyl groups can affect the solubility and stability of the compounds . The optically active pyrazoline molecules exhibit different inhibitory activities against enzymes like cyclooxygenases and lipoxygenases, which are important for their anti-inflammatory properties . Understanding these properties is essential for the development of pyrazole-based drugs and materials.
Scientific Research Applications
1. Synthesis and Thermal Transformations
The synthesis of 3H-pyrazoles, including structures related to 3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole, involves reactions with diphenyldiazomethane. The thermal and acid-catalyzed transformations of these compounds result in the formation of sulfonyl-substituted 4H-pyrazoles and N-phenyl-1H-pyrazoles. These processes have implications for the design of new compounds with potential applications in various fields of scientific research (Vasin, Masterova, Bezrukova, Razin, & Somov, 2015).
2. Unusual Base-Catalyzed Exchange in Synthesis
In a study exploring the synthesis of deuterated derivatives of pyrazoles, including compounds structurally similar to this compound, an unusual base-catalyzed exchange was observed. This finding is significant for the synthesis of labeled compounds for clinical trials, offering insights into novel synthetic pathways (Rozze & Fray, 2009).
3. Biological Activities of Sulfonyl-substituted Pyrazoles
Research has demonstrated the synthesis of various N-phenylpyrazolyl aryl methanones derivatives, including sulfonyl-substituted pyrazoles. These compounds exhibit herbicidal and insecticidal activities, indicating the potential for these compounds in agricultural applications (Wang, Wu, Liu, Li, Song, & Li, 2015).
properties
IUPAC Name |
3-cyclopropyl-1-(2,5-dichlorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-9-3-4-10(14)12(7-9)19(17,18)16-6-5-11(15-16)8-1-2-8/h3-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDISTYJHPGXFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3016725.png)
![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)
![2-Chloro-6-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3016729.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3016731.png)

![5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B3016737.png)
![N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3016739.png)

![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B3016743.png)
